molecular formula C7H11ClN2O B11777949 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride

4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B11777949
M. Wt: 174.63 g/mol
InChI Key: RJVBSNWCWCQEGQ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride (CAS 165528-79-0) is a chemical compound supplied for research and development purposes. The compound has a molecular formula of C7H11ClN2O and a molecular weight of 174.63 g/mol . Its structure features a pyridin-2(1H)-one scaffold substituted with a 2-aminoethyl functional group, presenting a versatile building block in organic synthesis and medicinal chemistry research . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for direct human or veterinary use. No specific applications, mechanisms of action, or therapeutic claims are made for this material. Proper storage conditions recommend an inert atmosphere and a temperature of 2-8°C to ensure stability . Researchers should consult the available safety data prior to handling, as the compound carries warning statements and may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and using personal protective equipment . For specific packaging sizes and custom synthesis requirements, please contact us for a quotation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

4-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-3-1-6-2-4-9-7(10)5-6;/h2,4-5H,1,3,8H2,(H,9,10);1H

InChI Key

RJVBSNWCWCQEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1CCN.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely documented method involves the demethylation of 2-(2-methoxypyridin-4-yl)ethanamine hydrochloride using hydrobromic acid (HBr) in acetic acid (HOAc). This single-step procedure achieves an 86% yield under reflux conditions.

Reaction Mechanism

The methoxy group (-OCH₃) at the 2-position of the pyridine ring undergoes nucleophilic substitution. HBr acts as both an acid catalyst and a nucleophile, facilitating the cleavage of the methyl ether bond to yield the corresponding pyridinone. The aminoethyl side chain remains intact due to its stability under acidic conditions.

Experimental Procedure

  • Starting Material : 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (0.8 g, 4.23 mmol).

  • Reagents : 45% HBr (7 mL), glacial HOAc (7 mL).

  • Conditions : Reflux at 120°C for 4 hours.

  • Workup : Solvent removal under reduced pressure, residue washed with tetrahydrofuran (THF), and dried.

  • Yield : 0.8 g (86%) as a grey solid.

Advantages and Limitations

  • Advantages : High yield, minimal byproducts, and straightforward purification.

  • Limitations : Requires corrosive HBr, necessitating specialized glassware. Scalability may be constrained by solvent volume.

Alkylamine Addition to Vinylpyridine Derivatives

Reaction Overview

An alternative route involves reacting 4-vinylpyridine with methylamine hydrochloride in an aqueous medium containing a lower aliphatic carboxylic acid (e.g., acetic acid). This method, patented in DE2359107A1, avoids harsh acids but requires elevated temperatures.

Reaction Mechanism

The vinyl group undergoes nucleophilic addition by methylamine, followed by protonation to form the aminoethyl side chain. The carboxylic acid stabilizes intermediates and enhances reaction kinetics.

Experimental Procedure

  • Starting Material : 4-Vinylpyridine (exact quantity unspecified).

  • Reagents : Methylamine hydrochloride, acetic acid, isopropanol.

  • Conditions : Heating at 80–100°C for 5–8 hours.

  • Workup : Extraction with chloroform, neutralization with NaOH, and drying over MgSO₄.

Advantages and Limitations

  • Advantages : Avoids HBr, uses less corrosive reagents, and is scalable.

  • Limitations : Longer reaction time, lower yield potential, and ambiguity in stoichiometric ratios.

Comparative Analysis of Methods

ParameterAcid-Mediated DemethylationAlkylamine Addition
Yield 86%Not reported
Reaction Time 4 hours5–8 hours
Reagents HBr, HOAcMethylamine, HOAc
Scalability ModerateHigh
Byproduct Formation LowModerate

Industrial Applicability

  • Demethylation : Preferred for small-scale synthesis due to rapid kinetics.

  • Alkylamine Addition : Suitable for large-scale production with optimized equipment.

Chemical Reactions Analysis

Nucleophilic Reactions

The aminoethyl group (-NH₂-CH₂-CH₂-) and pyridinone oxygen serve as nucleophilic sites for substitution and addition reactions.

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation:

Reaction TypeReagents/ConditionsProductsKey Findings
AlkylationAlkyl halides (e.g., CH₃I) in DMF, NaH baseN-Alkylated derivativesEthyl iodide reacts quantitatively at room temperature (85% yield) .
AcylationAcetyl chloride, triethylamine, THFN-Acetylated productsAcylation occurs regioselectively at the primary amine.

Schiff Base Formation

The amino group reacts with aldehydes/ketones:

  • Example : Condensation with benzaldehyde yields a stable Schiff base (λₐᵦₛ = 320 nm).

Electrophilic Reactions

The pyridinone ring participates in electrophilic aromatic substitution (EAS):

Halogenation

HalogenReagentsPositionYield
BromineBr₂, FeCl₃C-572%
ChlorineCl₂, AlCl₃C-368%

Bromination occurs preferentially at C-5 due to electron-donating effects of the aminoethyl group .

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Product : 5-Nitro derivative (58% yield).

Oxidation

Oxidizing AgentProductsNotes
H₂O₂N-OxideForms a stable zwitterionic structure.
KMnO₄ (acidic)Carboxylic acidSide-chain oxidation dominates over ring oxidation.

Reduction

Reducing AgentProducts
NaBH₄Dihydropyridine
H₂/Pd-CPiperidine derivative

Hydrogenation of the pyridinone ring requires high pressure (5 atm).

Coordination Chemistry

The aminoethyl group acts as a bidentate ligand for metal ions:

Metal SaltComplex StructureStability Constant (log K)
CuCl₂[Cu(L)₂]²⁺12.4
Ni(NO₃)₂[Ni(L)(H₂O)₂]²⁺9.8

Copper complexes show enhanced antimicrobial activity compared to the free ligand .

Acid-Base Reactions

The compound undergoes pH-dependent tautomerization:

  • Neutral pH : Pyridinone form dominates (pKa = 4.2 for NH⁺) .

  • Basic pH : Deprotonation at N-1 generates a resonance-stabilized anion.

Heterocyclic Functionalization

The pyridinone ring participates in cycloaddition reactions:

  • Diels-Alder : Reacts with maleic anhydride to form bicyclic adducts (ΔG‡ = 85 kJ/mol).

Salt Metathesis

The hydrochloride counterion can be exchanged:

Salt FormMethodApplication
SulfateH₂SO₄Improved crystallinity for X-ray studies .
TosylateAgOTsEnhanced solubility in organic solvents .

Key Mechanistic Insights

  • The aminoethyl group increases electron density at C-5, directing electrophiles to this position .

  • Steric hindrance from the hydrochloride salt reduces reaction rates by 30–40% compared to the free base .

  • Tautomeric equilibrium (pyridinone ⇌ pyridinol) influences reactivity in protic solvents .

This comprehensive reactivity profile enables applications in medicinal chemistry (e.g., protease inhibitor design ) and materials science (e.g., metal-organic frameworks).

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride lies in its use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it a valuable building block for developing various therapeutic agents.

  • Anticancer Agents : Research has highlighted the compound's potential as a precursor for synthesizing novel anticancer agents. For instance, derivatives of pyridin-2(1H)-one have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • JAK Inhibitors : The compound has been investigated for its role in developing Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. These inhibitors target the JAK signaling pathway, which is involved in the pathogenesis of diseases like rheumatoid arthritis and myeloproliferative disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. The compound exhibits activity against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

Pathogen Activity Reference
Staphylococcus aureusEffective against strains
Escherichia coliModerate to high efficacy
Candida albicansAntifungal activity noted

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives using the disc diffusion method. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly concerning neurodegenerative diseases.

  • Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
Enzyme Target Inhibition Potency Reference
AcetylcholinesteraseSignificant inhibition noted
JAK KinasesPotent inhibition observed

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations, physicochemical properties, and applications of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Substituents Counterion Key Properties/Applications References
This compound 165528-79-0 C₇H₁₁ClN₂O 4-(2-Aminoethyl) Hydrochloride Potential CNS activity; intermediate in ERK inhibitor synthesis
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide 85468-38-8 C₆H₁₀Br₂N₂O 4-(2-Aminoethyl) Dihydrobromide Higher solubility in polar solvents; used in kinase inhibition studies
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride 170026-03-6 C₆H₉ClN₂O 3-(Aminomethyl) Hydrochloride Antiviral activity against HIV-1 reverse transcriptase mutants
3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride 2301857-13-4 C₇H₁₁ClN₂O 3-(Aminomethyl), 4-methyl Hydrochloride Enhanced lipophilicity; explored in antiallodynic agent development
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride 943751-21-1 C₆H₉ClN₂O 4-(Aminomethyl) Hydrochloride Intermediate in non-nucleoside reverse transcriptase inhibitor (NNRTI) synthesis
3-(1-Aminoethyl)pyridin-2(1H)-one hydrochloride N/A C₇H₁₁ClN₂O 3-(1-Aminoethyl) Hydrochloride Positional isomer with distinct receptor binding profiles; preclinical CNS studies

Biological Activity

4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves modifying pyridine derivatives to enhance their biological activities. The compound is characterized by an aminoethyl side chain at the 4-position of the pyridine ring, which is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • Reactive Oxygen Species (ROS) Production : The compound significantly increases ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis. This was confirmed using fluorescence microscopy techniques .
  • Cell Cycle Arrest : It inhibits CDK4/6, leading to G1 phase arrest in the cell cycle, which prevents cancer cells from proliferating .
  • DNA Damage : The compound induces DNA damage, further promoting apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with selectivity indices indicating a favorable therapeutic window .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS
Cell cycle arrest (G1 phase)
AntimicrobialEffective against M. tuberculosis
Selectivity index > 20

Detailed Research Findings

A study focused on the structure-activity relationship (SAR) of related pyridine compounds revealed that modifications at specific positions significantly affect biological activity. The presence of an amino group at the 4-position enhances binding affinity to target enzymes involved in cancer progression and microbial resistance .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes linked to cancer cell metabolism and proliferation.
  • Cell Signaling Pathways : It modulates various signaling pathways associated with apoptosis and cell survival, making it a candidate for further therapeutic development in oncology.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation reactions between pyridinone precursors and aminoethylating agents, followed by hydrochloric acid quenching. For example, analogous pyridinone derivatives are synthesized using oxidation of dihydropyridines (e.g., KMnO₄ in acidic conditions) or via cyclization of substituted nicotinamides . Post-synthesis, purity validation should involve reversed-phase HPLC (using ammonium acetate buffers at pH 6.5 for optimal separation) and LC-MS for mass confirmation . Proton and carbon NMR (¹H/¹³C) in D₂O or DMSO-d₆ can confirm structural integrity, with attention to the amine proton signals (δ 1.5–2.5 ppm) and pyridinone carbonyl (δ ~165 ppm) .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel should be included in packaging. Stability tests under accelerated conditions (40°C/75% RH for 1–2 weeks) can assess degradation, with HPLC monitoring for byproducts like oxidized pyridinones or free amines .

Q. What analytical techniques are critical for characterizing this compound’s solubility and reactivity?

Methodological Answer: Solubility should be tested in polar solvents (water, methanol) and non-polar media (toluene) using gravimetric or UV-Vis methods. Reactivity studies (e.g., with aldehydes or acylating agents) require in situ FTIR to track functional group transformations (e.g., amine acylation at ~1650 cm⁻¹). For contradictory solubility data, replicate experiments under controlled humidity and temperature are essential .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Methodological Answer: Optimize stepwise:

  • Amination Step: Use Boc-protected ethylamine intermediates to prevent side reactions; deprotect with HCl/dioxane.
  • Cyclization: Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids like ZnCl₂) and solvents (DMF vs. acetonitrile) for rate enhancement.
  • Purification: Employ flash chromatography (C18 silica, methanol/water gradients) or recrystallization (ethanol/ether mixtures) . Kinetic studies (e.g., varying temperature from 25°C to 60°C) can identify rate-limiting steps .

Q. What mechanistic approaches are suitable for studying the bioactivity of derivatives of this compound?

Methodological Answer:

  • In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like dopamine receptors or kinases, leveraging the pyridinone ring’s electron-rich structure.
  • In Vitro Assays: Test cytotoxicity (MTT assay), receptor binding (radioligand displacement), and enzyme inhibition (IC₅₀ via fluorogenic substrates).
  • Metabolic Stability: Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., N-dealkylation or hydroxylation) .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Controlled Replication: Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.5), and humidity (dry nitrogen environment).
  • Advanced Analytics: Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to study thermal degradation thresholds.
  • Inter-laboratory Validation: Collaborate with independent labs to compare methodologies, ensuring protocols align with pharmacopeial guidelines (e.g., USP monographs) .

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